N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the class of organic compounds known as phenylpyridazines. These are organic compounds containing a pyridazine ring substituted by a phenyl group.
Preparation Methods
The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide include other triazolopyridazine derivatives. These compounds share a similar core structure but may have different substituents that affect their biological activity and pharmacokinetic properties. For example, compounds like AZD5153 and other bivalent bromodomain and extraterminal inhibitors have shown enhanced potency due to bivalent binding .
Properties
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-19(13-3-7-16-17(9-13)27-11-26-16)21-14-4-1-12(2-5-14)15-6-8-18-22-20-10-24(18)23-15/h1-10H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHOIPMWRRDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.